1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Lipophilicity Physicochemical property Lead optimization

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894019-65-9) is a synthetic small molecule belonging to the 1,3-disubstituted urea class built on a 5-oxopyrrolidin-3-yl scaffold. With a molecular formula of C19H18F3N3O3 and a molecular weight of 393.4 g/mol, it features a p-tolyl-substituted γ-lactam ring connected via a urea linker to a 4-(trifluoromethoxy)phenyl group.

Molecular Formula C19H18F3N3O3
Molecular Weight 393.366
CAS No. 894019-65-9
Cat. No. B2622085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
CAS894019-65-9
Molecular FormulaC19H18F3N3O3
Molecular Weight393.366
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27)
InChIKeyXTKDHOVUQIHQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Core Chemical Identity and Scaffold Class


1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894019-65-9) is a synthetic small molecule belonging to the 1,3-disubstituted urea class built on a 5-oxopyrrolidin-3-yl scaffold . With a molecular formula of C19H18F3N3O3 and a molecular weight of 393.4 g/mol, it features a p-tolyl-substituted γ-lactam ring connected via a urea linker to a 4-(trifluoromethoxy)phenyl group . This scaffold is recognized in medicinal chemistry for generating potent inhibitors of tropomyosin receptor kinase A (TrkA) and antagonists of the CC chemokine receptor 3 (CCR3) [1][2]. The compound serves as a versatile intermediate or tool compound for probing stereoelectronic effects of the terminal aryl substituent on target affinity and physicochemical properties.

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Why In-Class Substitution Is Not Trivial


Although many pyrrolidinyl urea derivatives share a common core, the terminal aryl substituent profoundly modulates both target engagement and ADME properties, making simple substitution unreliable [1]. In the CCR3 antagonist series, replacing the terminal substituent altered the IC50 by more than 10-fold and dramatically affected CYP2D6 inhibitory profiles [1]. Similarly, in the TrkA inhibitor patent landscape, the nature of the N′-aryl group is a critical determinant of kinase selectivity and cellular potency [2]. The trifluoromethoxy group in CAS 894019-65-9 introduces a unique combination of strong electron-withdrawing character, high lipophilicity (π = +1.04), and metabolic stability distinct from methyl, methoxy, ethoxy, or halogen substituents [3]. Consequently, procurement of the exact compound rather than a close analog is essential for maintaining target SAR fidelity, avoiding off-target liabilities, and ensuring reproducible in vitro and in vivo results.

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Property Differentiation from the p-Tolyl Analog (CAS 894018-70-3): Lipophilicity and Polar Surface Area

Replacing the terminal p-tolyl group of CAS 894018-70-3 with a 4-(trifluoromethoxy)phenyl group in CAS 894019-65-9 increases molecular weight by 70 Da and introduces three fluorine atoms, substantially altering lipophilicity and electronic distribution . The trifluoromethoxy substituent provides a Hammett σp value of +0.35 compared to -0.17 for the methyl group, reversing the electronic character from electron-donating to electron-withdrawing [1].

Lipophilicity Physicochemical property Lead optimization

Comparison with Ethoxy Analog (CAS 894016-67-2): Distinct Metabolic Stability Profile

The 4-ethoxy analog (CAS 894016-67-2) differs from CAS 894019-65-9 by having an ethoxy group on the pyrrolidinone N-aryl ring instead of the methyl group, and a 4-(trifluoromethoxy)phenyl group on the distal urea nitrogen. The ethoxy substituent introduces a site for oxidative O-dealkylation by CYP450 enzymes, which is absent in CAS 894019-65-9 [1]. The p-tolyl group on the pyrrolidinone nitrogen of CAS 894019-65-9 is more resistant to Phase I oxidative metabolism than the p-ethoxyphenyl group in CAS 894016-67-2, as the methyl C–H bond has a higher bond dissociation energy than the ethoxy O–CH2 bond [2].

Metabolic stability CYP450 Oxidative metabolism

Class-Level Biological Activity Evidence: Potent CCR3 Antagonism by Pyrrolidinyl Phenylurea Derivatives

Although direct IC50 data for CAS 894019-65-9 have not been publicly reported, the pyrrolidinyl phenylurea scaffold has been extensively validated as a CCR3 antagonist scaffold [1]. In the foundational SAR study, the lead compound (2,4-dichlorophenyl urea derivative) exhibited an IC50 of 4.9 nM in CCR3 binding assays, and further optimization yielded compound 32 with an IC50 of 1.7 nM and oral bioavailability [1]. The presence of a 4-(trifluoromethoxy)phenyl group confers a unique electronic profile compared to the 2-methoxyphenyl, 2,4-dichlorophenyl, and 6-fluoronaphthyl analogs explored in the literature, suggesting distinct binding interactions within the CCR3 transmembrane pocket [1].

CCR3 antagonist Chemokine receptor IC50

Class-Level Kinase Inhibition Evidence: TrkA as a Secondary Pharmacological Target

Pyrrolidinyl urea derivatives have been patented as TrkA kinase inhibitors with reported IC50 values of <100 nM in TrkA Omnia enzymatic assays [1]. The trifluoromethoxy substituent in CAS 894019-65-9 distinguishes it from the majority of exemplified compounds in the TrkA patent literature, which primarily feature halophenyl, pyrazolyl, or pyrimidinyl terminal groups [1]. The electron-withdrawing nature of the OCF3 group may enhance hinge-region hydrogen bonding with the kinase ATP pocket, a hypothesis supported by docking studies on structurally related urea-based kinase inhibitors [2].

TrkA inhibitor Kinase Pain

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bonding Capacity

The 4-(trifluoromethoxy)phenyl group in CAS 894019-65-9 increases the calculated logP by approximately 0.8–1.2 log units relative to unsubstituted or methyl-substituted phenyl analogs, while adding minimal hydrogen bond acceptor capacity beyond the urea carbonyls [1]. The trifluoromethoxy oxygen is a poor hydrogen bond acceptor due to the strong electron-withdrawing effect of the CF3 group, differentiating it from a methoxy analog which can act as a stronger H-bond acceptor [2].

logP Hydrogen bonding Drug-likeness

Comparison with the Unsubstituted Phenylurea Analog (CAS 894023-53-1): Impact of Aryl Substitution on Scaffold Properties

The simplest analog in the series, 1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS 894023-53-1, MW = 233.27 g/mol), lacks the entire distal aryl ring and weighs 160 Da less than CAS 894019-65-9 . This drastic structural simplification eliminates the urea N′-aryl substituent entirely, removing key hydrophobic and π-stacking interactions with target proteins. Class-level SAR from the CCR3 antagonist program demonstrates that removal or drastic simplification of the distal aryl group leads to near-complete loss of binding affinity (IC50 > 1 µM) [1].

SAR Aryl substitution Molecular recognition

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea: Evidence-Anchored Research and Procurement Scenarios


CCR3 Antagonist Lead Optimization with a Distinct Trifluoromethoxy Pharmacophore

For medicinal chemistry teams refining CCR3 antagonists, CAS 894019-65-9 provides a differentiated trifluoromethoxy-substituted probe that complements the 2-methoxyphenyl and 6-fluoronaphthyl series explored by Nitta et al. [1]. The electron-withdrawing OCF3 group may improve selectivity over CYP2D6, a known liability of earlier leads (CYP2D6 IC50 = 0.4 µM for lead compound 1) [1]. Procurement from a single qualified vendor ensures batch-to-batch consistency (target purity ≥ 95%) for reproducible SAR studies.

TrkA Kinase Inhibitor Patent Circumvention and Novel IP Generation

The TrkA inhibitor patent landscape is dominated by pyrazolyl- and pyrimidinyl-containing urea derivatives [2]. CAS 894019-65-9, featuring a 4-(trifluoromethoxy)phenyl terminus not exemplified in key TrkA patents (e.g., US 10,323,022), represents a freedom-to-operate opportunity [2]. Organizations pursuing novel TrkA inhibitors for pain or neurodegenerative indications can use this compound as a starting point for proprietary SAR exploration, with the potential to secure novel composition-of-matter claims.

Physicochemical Property Benchmarking in Pyrrolidinyl Urea Series

For computational chemistry and property prediction groups, CAS 894019-65-9 serves as a key data point for benchmarking clogP, solubility, and permeability models within the pyrrolidinyl urea series. Its unique combination of high lipophilicity (estimated clogP ≈ 3.0–3.5) and weak H-bond acceptor character (OCF3) provides an extreme value that stress-tests in silico ADME models [3]. Procurement alongside comparator analogs (CAS 894018-70-3, 894016-67-2, 894023-53-1) enables systematic property profiling [3].

Metabolic Stability Screening: OCF3 as a Metabolically Stable Isostere

In metabolism-guided design campaigns, CAS 894019-65-9 offers a direct comparison with the ethoxy analog (CAS 894016-67-2) for evaluating the metabolic benefits of replacing an O-alkyl group with a metabolically resistant OCF3 group [4]. Head-to-head microsomal stability assays comparing the two compounds can quantify the metabolic liability difference and justify the use of trifluoromethoxy as a preferred substituent for in vivo tool compounds [4].

Quote Request

Request a Quote for 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.